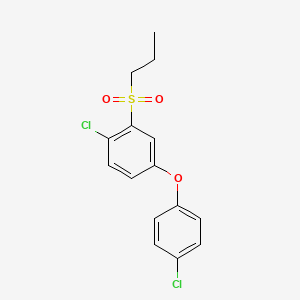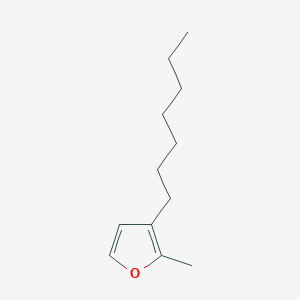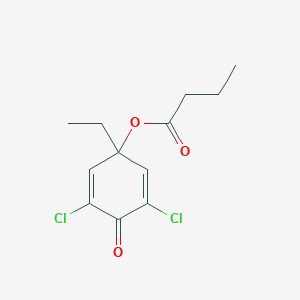![molecular formula C28H28N4O4 B14585674 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione CAS No. 61600-43-9](/img/structure/B14585674.png)
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with hydrazinylidene and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-propoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene groups to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(4-chlorophenyl)piperazine
Uniqueness
1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific substitution pattern and the presence of both hydrazinylidene and propoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61600-43-9 |
|---|---|
Molecular Formula |
C28H28N4O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1,4-bis[(4-propoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C28H28N4O4/c1-3-17-35-21-13-9-19(10-14-21)29-31-25-23-7-5-6-8-24(23)26(28(34)27(25)33)32-30-20-11-15-22(16-12-20)36-18-4-2/h5-16,29-30H,3-4,17-18H2,1-2H3 |
InChI Key |
WKPYWTDMAZQHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)OCCC)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



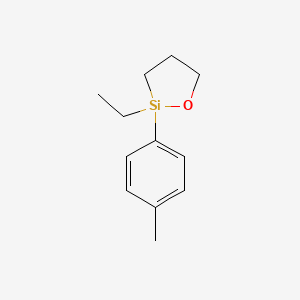



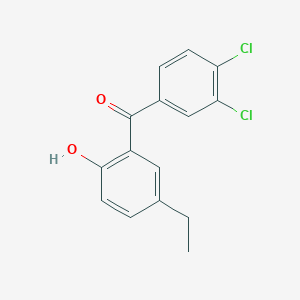
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
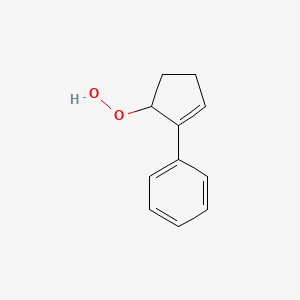
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
